molecular formula C12H15F2N B1519572 Cyclopentyl(2,4-difluorophenyl)methanamine CAS No. 1021067-83-3

Cyclopentyl(2,4-difluorophenyl)methanamine

Cat. No. B1519572
CAS RN: 1021067-83-3
M. Wt: 211.25 g/mol
InChI Key: STRHHDZYNRAYGG-UHFFFAOYSA-N
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Description

Cyclopentyl(2,4-difluorophenyl)methanamine is a chemical compound with the CAS Number: 1341830-26-9 . It has a molecular weight of 211.25 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H15F2N/c13-9-3-4-10(11(14)7-9)12(8-15)5-1-2-6-12/h3-4,7H,1-2,5-6,8,15H2 . This indicates that the molecule consists of a cyclopentyl group attached to a 2,4-difluorophenyl group via a methanamine linkage.

The storage temperature is not specified, but it is generally recommended to store such compounds in a dark place, under an inert atmosphere, at room temperature .

Scientific Research Applications

Synthesis and Organic Chemistry

  • Regio- and Chemoselective Bromination : It has been studied in the context of bromination reactions, particularly in the synthesis of bromo-substituted cyclopentenones. These compounds are important synthons in organic synthesis and preparation of various substances (Shirinian et al., 2012).

  • Transfer Hydrogenation Reactions : Used in the synthesis of (4-Phenylquinazolin-2-yl)methanamine, which was then reacted with Ruthenium(II) complexes to catalyze transfer hydrogenation reactions (Karabuğa et al., 2015).

  • Synthesis of Luminescent Complexes : Involved in the synthesis of luminescent mono- and binuclear cyclometalated platinum(II) complexes, which have applications in the study of oligomeric and ligand-ligand interactions (Lai et al., 1999).

  • Synthesis of Aminoadamantane Derivatives : Its derivatives have been synthesized and evaluated for antiviral activity, particularly against influenza A virus (Kolocouris et al., 1994).

Medical and Biological Applications

  • Antitumor Activity : Studies have been conducted on mono-, bis-, and tris-(S)-{(2S,4R,8R)-8-ethyl-quinuclidin-2-yl}methanamines, which include derivatives of this compound, to investigate their in vitro antitumor activity against various human cancer cell lines (Károlyi et al., 2012).

  • Photophysical Properties : Its derivatives have been used in studies exploring the photophysical properties of Re(I) diimine complexes (Shaw & Schmehl, 1991).

Safety and Hazards

The safety information for Cyclopentyl(2,4-difluorophenyl)methanamine indicates that it has GHS05 and GHS07 pictograms, and the signal word is "Danger" . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

cyclopentyl-(2,4-difluorophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2N/c13-9-5-6-10(11(14)7-9)12(15)8-3-1-2-4-8/h5-8,12H,1-4,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STRHHDZYNRAYGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(C2=C(C=C(C=C2)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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